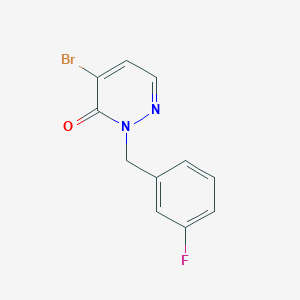
4-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one, or 4-Bromo-2F-Pyridazinone, is a compound of interest in the field of synthetic organic chemistry due to its potential applications in many areas, including medicine and pharmaceuticals. It is a heterocyclic compound containing a pyridazinone ring, which is a five-membered ring with a nitrogen atom at the center, and a bromine atom attached to the ring. The compound is synthesized through a variety of methods, and can be used in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Compounds structurally related to 4-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one have been synthesized for structural analysis. For instance, [1-(4'-bromo-2'-fluorobenzyl)pyridinium]_2 [Ni(mnt)_2] complexes were prepared, showing the role of the cation in intermolecular interactions and crystal packing (X. Jing & S. Img, 2003).
Medical Imaging Applications
- Myocardial Perfusion Imaging : Analogs of pyridaben, which is structurally similar to 4-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one, have been synthesized for potential use in myocardial perfusion imaging with PET, indicating its significance in cardiac health diagnostics (T. Mou et al., 2012).
Anticancer and Antiangiogenic Properties
- Anticancer and Antiangiogenic Activities : Derivatives of pyridazin-3(2H)-one have shown inhibitory effects on various cancer cell lines and potent antiangiogenic activity, suggesting their potential application in cancer treatment (V. T. Kamble et al., 2015).
Therapeutic Potential
- Potential Therapeutic Applications : Novel pyridazin-3(2H)-one derivatives, like (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one, have been synthesized and evaluated for potential therapeutic use, including as COVID-19 treatments, showing the compound's relevance in medicinal chemistry (F. E. Kalai et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Pyridazinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, showing that these compounds can be useful in industrial applications (F. E. Kalai et al., 2020).
Eigenschaften
IUPAC Name |
4-bromo-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-10-4-5-14-15(11(10)16)7-8-2-1-3-9(13)6-8/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYJCNKMAHAHEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C(=CC=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



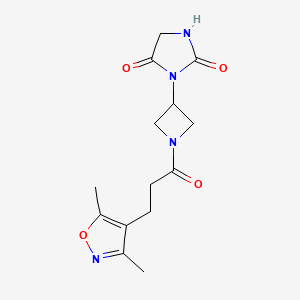
![2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2400425.png)

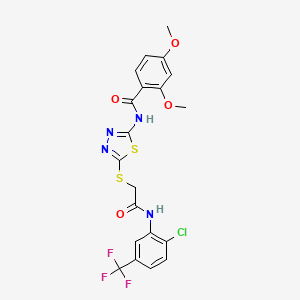
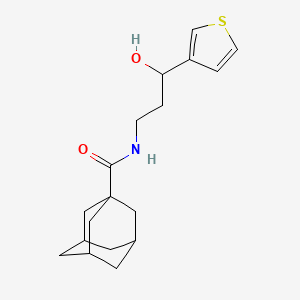
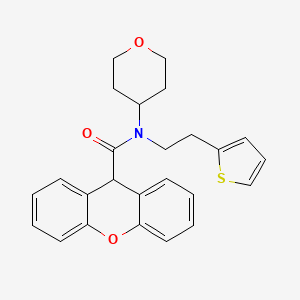

![4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2400434.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2400438.png)


![7-ethyl-3-methyl-8-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2400442.png)